molecular formula C15H20FN5O2S B5526827 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B5526827
M. Wt: 353.4 g/mol
InChI Key: XLTXZHZQBCEYRW-UHFFFAOYSA-N
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Description

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FN5O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13217423 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity and Development

A series of derivatives including N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethyIbenzenesulfonamides were synthesized to explore their herbicidal activities. These compounds were evaluated against various plant species like rice, barnyard grass, bulrush, and pickerel weed under paddy conditions. The research indicated that certain substituents, such as the 4,6-dimethoxypyrimidine, enhance selective activity against specific weeds, suggesting a correlation between the herbicidal efficacy and the physicochemical properties of the substituents on the heterocyclic group (Lee et al., 1996).

Antitumor Agents Synthesis

Sulfonamide derivatives have been designed and synthesized as potential antitumor agents with low toxicity. Among these, compounds containing 5-fluorouracil and nitrogen mustard showed promising results. The study aimed to identify potent antitumor agents by exploring different synthetic routes and evaluating their acute toxicity and antitumor activity, highlighting the potential of sulfonamide derivatives in cancer treatment (Huang et al., 2001).

Fluorescent Probes for Chemical Detection

The development of fluorescent probes based on sulfonamide derivatives has been investigated for the selective detection of thiophenols over aliphatic thiols. These probes leverage intramolecular charge transfer mechanisms and have applications in environmental and biological sciences, demonstrating the versatility of sulfonamide compounds in analytical chemistry (Wang et al., 2012).

Corrosion Inhibition

Research on piperidine derivatives, including those with benzenesulfonamide groups, has shown potential in corrosion inhibition on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors, providing insights into their efficacy as corrosion inhibitors and highlighting the application of sulfonamide derivatives in material science (Kaya et al., 2016).

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O2S/c1-3-17-14-10-11(2)20-15(21-14)18-8-9-19-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXZHZQBCEYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.